
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, dyes, and photochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functionalization: Introduction of hydroxyl groups at positions 1 and 8 through hydroxylation reactions.
Alkylation: Addition of dipropyl groups at position 10 using alkylating agents under basic conditions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired ketone form at position 9.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Addition: Addition reactions at the aromatic ring or side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a fluorescent probe.
Medicine: Investigation of its pharmacological properties or as a building block for drug development.
Industry: Use in the production of dyes, pigments, or organic electronic materials.
Wirkmechanismus
The mechanism of action for 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one would depend on its specific application. Generally, it might interact with molecular targets through:
Binding: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Photochemical Reactions: Absorption of light and subsequent photochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxyanthracene: Lacks the dipropyl groups, potentially different reactivity and applications.
10,10-Dipropylanthracene: Lacks the hydroxyl groups, different chemical properties.
Anthraquinone: Contains carbonyl groups instead of hydroxyl groups, used in dyes and pigments.
Eigenschaften
CAS-Nummer |
72045-49-9 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1,8-dihydroxy-10,10-dipropylanthracen-9-one |
InChI |
InChI=1S/C20H22O3/c1-3-11-20(12-4-2)13-7-5-9-15(21)17(13)19(23)18-14(20)8-6-10-16(18)22/h5-10,21-22H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
PTLLHHCOLSXBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


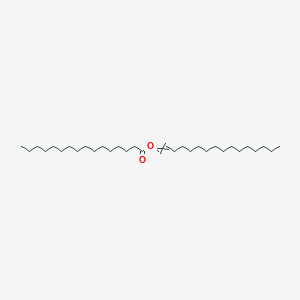
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
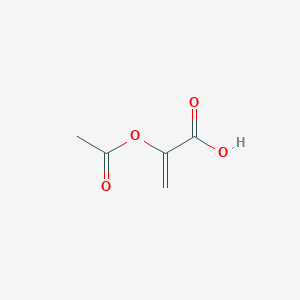
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
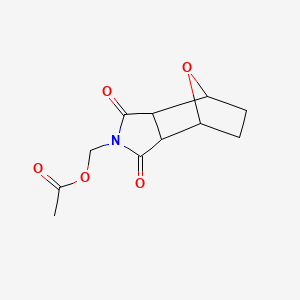
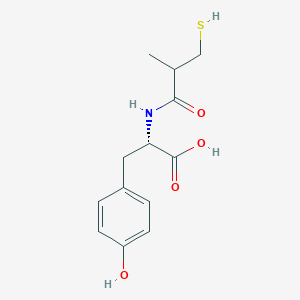
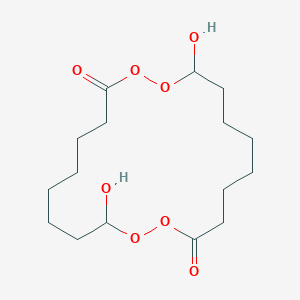
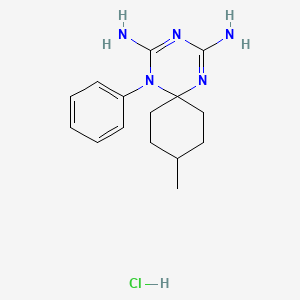
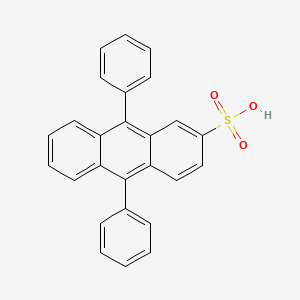
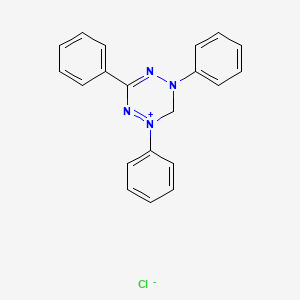
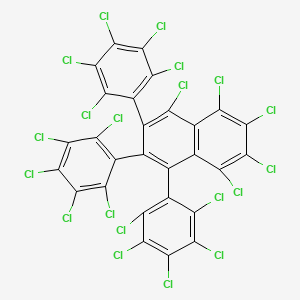
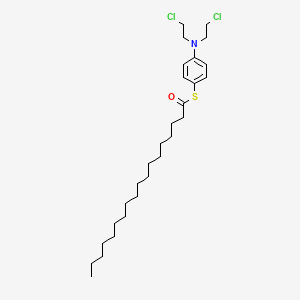

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
